molecular formula C10H11BrClNO B14042273 1-(5-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one

1-(5-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14042273
M. Wt: 276.56 g/mol
InChI Key: YBBFOHBVTMQMGZ-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a bromomethyl group, and a chloropropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the amino group and the chloropropanone moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial for consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-(5-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino group may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

  • 1-(5-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one
  • 1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one

Comparison: Compared to its analogs, 1-(5-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of the chloropropanone group, which can impart different reactivity and biological activity. The specific arrangement of functional groups in this compound may offer distinct advantages in certain applications, such as increased potency or selectivity in biological assays.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[5-amino-2-(bromomethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H11BrClNO/c11-6-7-1-2-8(13)5-9(7)10(14)3-4-12/h1-2,5H,3-4,6,13H2

InChI Key

YBBFOHBVTMQMGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)CCCl)CBr

Origin of Product

United States

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